Bicyclo[3.2.2]nonan-1-ylmethanol
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Overview
Description
Bicyclo[3.2.2]nonan-1-ylmethanol is an organic compound with the molecular formula C₁₀H₁₈O. It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[3.2.2]nonane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.2]nonan-1-ylmethanol can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by reduction. For example, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be reduced to yield this compound .
Industrial Production Methods: While specific industrial production methods for bicyclo[32Techniques like high-pressure cycloaddition and thermal cycloreversion can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.2]nonan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s derivatives have shown potential as antitrypanosomal and antiplasmodial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of stable molecular probes and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, a fungal P450 enzyme has been found to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step mechanism involving dimerization and cyclization . This process highlights the compound’s potential in enzymatic and biomimetic synthesis.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and as a potent anticancer entity.
3-Azabicyclo[3.2.2]nonane: Identified as an antitrypanosomal and antiplasmodial agent.
Uniqueness: Bicyclo[322]nonan-1-ylmethanol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSMKXAJAQBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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